

Bivamelagon: A Novel Oral MC4R Agonist for the Treatment of Hypothalamic Obesity

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Compound of Interest

Compound Name: Bivamelagon

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hypothalamic obesity is a rare, debilitating condition resulting from damage to the hypothalamic region of the brain, leading to impaired melanocortin-4 receptor (MC4R) pathway signaling, hyperphagia, and severe obesity. **Bivamelagon** (formerly LB54640) is an investigational, orally administered, small-molecule MC4R agonist being developed by Rhythm Pharmaceuticals, under license from LG Chem, as a potential therapeutic intervention for this condition. Preclinical and clinical data suggest that **bivamelagon** effectively activates the MC4R, leading to statistically significant and clinically meaningful reductions in body mass index (BMI) and hunger in patients with hypothalamic obesity. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to the development of **bivamelagon**.

Introduction to Hypothalamic Obesity and the Melanocortin-4 Receptor (MC4R) Pathway

Hypothalamic obesity is a form of obesity caused by damage to the hypothalamus, a critical brain region for regulating energy homeostasis. This damage can result from brain tumors (such as craniopharyngioma), surgery, radiation, trauma, or inflammation. The hypothalamus contains key neuronal circuits that control appetite and energy expenditure, with the MC4R pathway playing a central role.

The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the paraventricular nucleus (PVN) of the hypothalamus. Activation of the MC4R by its endogenous agonist, α -melanocyte-stimulating hormone (α -MSH), leads to a signaling cascade that promotes satiety and increases energy expenditure. In hypothalamic obesity, damage to the neurons that produce α -MSH or express MC4R disrupts this critical signaling pathway, leading to unrelenting hunger (hyperphagia) and significant weight gain.

Bivamelagon: A Potent and Orally Bioavailable MC4R Agonist

Bivamelagon is a small-molecule agonist of the MC4R designed for oral administration. Its mechanism of action is to directly activate the MC4R, thereby bypassing the upstream defects in the MC4R pathway that are characteristic of hypothalamic obesity. By mimicking the action of α -MSH, **bivamelagon** aims to restore the downstream signaling that regulates appetite and body weight.

Preclinical Pharmacology

Preclinical studies have demonstrated the potency and on-target activity of **bivamelagon**. In vitro assays have characterized its binding affinity and functional activity at the human MC4R.

Parameter	Value	Assay Type
Ki	65 nM	Competitive Binding Assay
EC50 (cAMP)	36.5 nM	cAMP Accumulation Assay
EC50 (β -arrestin)	4.6 nM	β -arrestin Recruitment Assay
EC50 (Luci Assay)	0.562 nM	Luciferase Reporter Assay

Table 1: In Vitro
Pharmacological Profile of
Bivamelagon[1]

In vivo studies in animal models of obesity have confirmed the efficacy of **bivamelagon**. In diet-induced obesity (DIO) mouse and rat models, oral administration of **bivamelagon** resulted in a significant, dose-dependent reduction in food intake and body weight. The weight-lowering

effects of **bivamelagon** were absent in MC4R knockout mice, confirming its on-target mechanism of action[2].

Animal Model	Treatment	Outcome
Diet-Induced Obese Mice	Bivamelagon (oral, once daily)	Significant reduction in body weight and food intake.
Diet-Induced Obese Rats	Bivamelagon (oral, once daily)	Significant reduction in body weight and food intake.
MC4R Knockout Mice (HFD)	Bivamelagon (oral)	No significant effect on body weight, confirming on-target activity.

Table 2: Summary of In Vivo Efficacy of Bivamelagon in Preclinical Models[2]

Clinical Development in Hypothalamic Obesity

Bivamelagon is currently being evaluated in a Phase 2 clinical trial (SIGNAL; NCT06046443) for the treatment of acquired hypothalamic obesity[3].

Phase 2 "SIGNAL" Trial (NCT06046443)

The SIGNAL trial is a randomized, double-blind, placebo-controlled study designed to assess the efficacy, safety, and tolerability of **bivamelagon** in patients aged 12 years and older with hypothalamic obesity[4].

Key Trial Design Elements:

- Participants: 28 patients with acquired hypothalamic obesity.
- Intervention: Oral, once-daily administration of **bivamelagon** at three different doses (200 mg, 400 mg, 600 mg) or placebo.
- Duration: 14-week double-blind treatment period, followed by an open-label extension of up to 52 weeks.

- Primary Endpoint: Percent change in Body Mass Index (BMI) from baseline at 14 weeks.
- Secondary Endpoints: Change in hunger scores, body weight, and safety/tolerability.

Topline Phase 2 Clinical Trial Results

Topline results from the 14-week placebo-controlled portion of the SIGNAL trial demonstrated that **bivamelagon** met its primary endpoint, showing statistically significant and clinically meaningful reductions in BMI compared to placebo.

Treatment Group (14 weeks)	N	Mean BMI Reduction from Baseline (%)	p-value vs. Placebo
Bivamelagon 600 mg	8	-9.3%	0.0004
Bivamelagon 400 mg	7	-7.7%	0.0002
Bivamelagon 200 mg	6	-2.7%	0.0180
Placebo	7	+2.2%	-

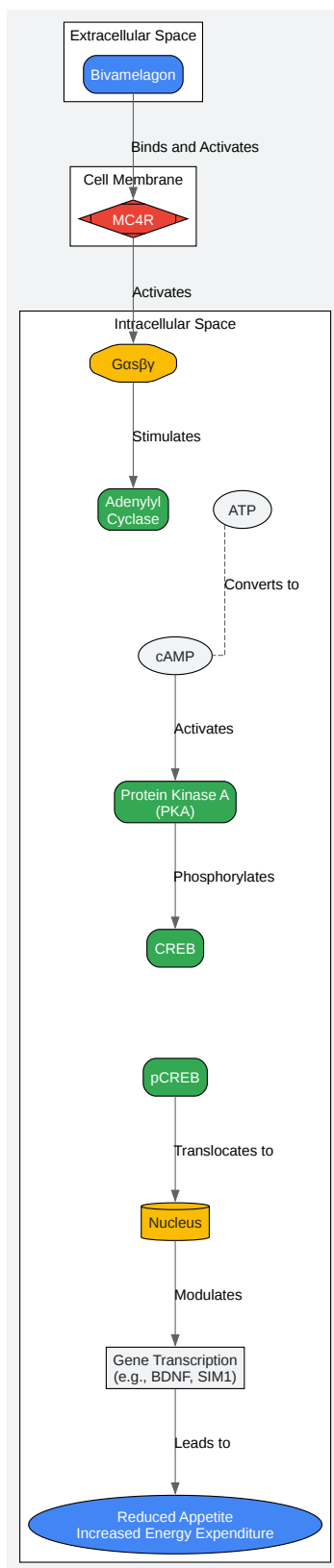
Table 3: Topline
Efficacy Results from
the Phase 2 SIGNAL
Trial

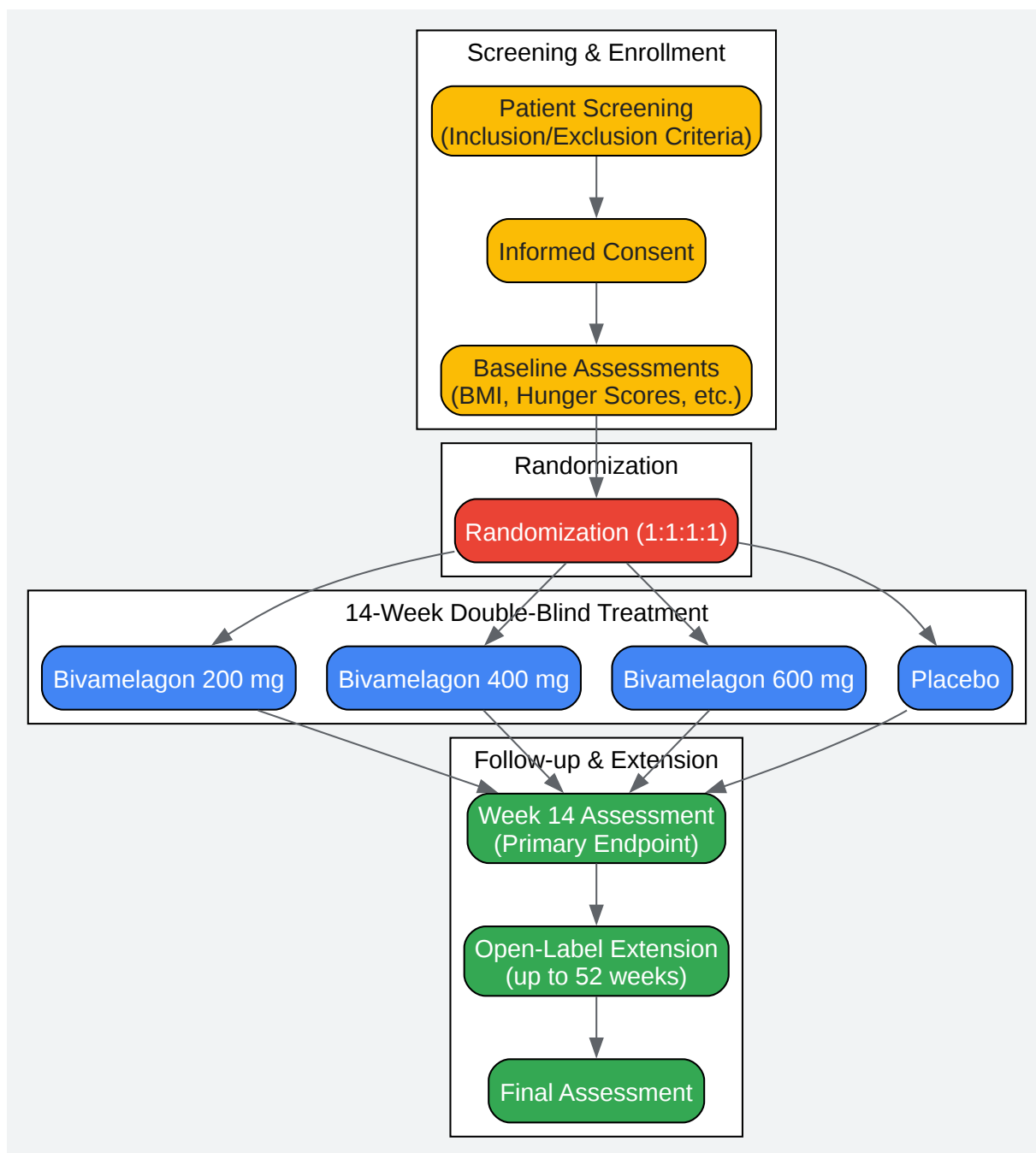
Patients treated with the 400 mg and 600 mg doses of **bivamelagon** also experienced a mean reduction of 2.8 points in their "most" hunger scores on a 10-point scale. The safety and tolerability profile of **bivamelagon** was consistent with the MC4R agonist class, with the most common adverse events being mild to moderate nausea and diarrhea.

Detailed Mechanism of Action and Signaling Pathway

Bivamelagon acts as a functional analog of α -MSH, binding to and activating the MC4R. The MC4R is coupled to the G α s subunit of the heterotrimeric G-protein. Upon agonist binding, G α s is activated, leading to the stimulation of adenylyl cyclase and a subsequent increase in

intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in appetite regulation and energy homeostasis, such as brain-derived neurotrophic factor (BDNF) and single-minded 1 (SIM1). This signaling cascade ultimately results in a reduction in food intake and an increase in energy expenditure.





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